ZLN005 (hydrochloride)
Description
Introduction to ZLN005
Chemical Identity and Classification
ZLN005 hydrochloride (IUPAC: 2-[4-(tert-butyl)phenyl]-1H-benzimidazole hydrochloride) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₂·HCl and a molecular weight of 286.8 g/mol . Its structure comprises a benzimidazole core substituted with a tert-butylphenyl group, optimized for enhanced solubility and bioavailability in preclinical models. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility (DMF) | 11 mg/mL | |
| Solubility (DMSO) | 17 mg/mL | |
| Canonical SMILES | CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl | |
| Purity | ≥95% (HPLC) |
The compound’s benzimidazole scaffold enables π-π stacking interactions with biological targets, while the tert-butyl group enhances membrane permeability.
Historical Context and Development
ZLN005 was first synthesized in 2013 by researchers at the Shanghai Institute of Materia Medica as part of efforts to identify PGC-1α activators for type 2 diabetes. Early studies demonstrated its ability to upregulate PGC-1α expression by 1.7-fold in skeletal muscle cells at 20 μM, improving glucose utilization and fatty acid oxidation. Subsequent work expanded its applications to neurodegenerative and cardiovascular diseases, with notable studies in:
Position within Benzimidazole Pharmacophore Research
Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural mimicry of purine nucleotides. ZLN005 exemplifies strategic modifications to this core:
Table 1: Structure-Activity Relationship (SAR) of Benzimidazole Derivatives
| Modification Site | Effect on Activity | Example in ZLN005 |
|---|---|---|
| Position 2 | Governs target binding affinity | tert-Butylphenyl group |
| N1 Substitution | Influences solubility | Free NH (unsubstituted) |
| Aromatic Ring | Modulates π-π interactions | Fused benzimidazole system |
The tert-butyl group at position 4 of the phenyl ring optimizes hydrophobic interactions with PGC-1α’s ligand-binding domain, while the unsubstituted NH at N1 preserves hydrogen-bonding capacity. Compared to earlier benzimidazoles (e.g., omeprazole), ZLN005 lacks proton-pump inhibitory activity, reflecting its tailored design for metabolic regulation.
Significance in PGC-1α Research Landscape
PGC-1α coordinates mitochondrial biogenesis, antioxidant defense, and gluconeogenesis by coactivating nuclear receptors (e.g., PPARα, ERRα). ZLN005’s unique value lies in its dual mechanism :
- Transcriptional activation : Upregulates PGC-1α mRNA by 1.5–2.0-fold in myotubes and hepatocytes.
- Post-translational modification : Enhances PGC-1α stability via AMPK-mediated phosphorylation.
Key Applications:
- Metabolic diseases : In db/db mice, 15 mg/kg/day ZLN005 improved insulin sensitivity by 35% and glucose tolerance by 28%.
- Ischemia-reperfusion injury : Reduced hepatic ROS production by 50% through SOD1 and HO-1 induction.
- Fibrosis : Downregulated TGF-β1-induced α-SMA expression by 40% in renal tubular cells.
Compared to natural PGC-1α activators (e.g., resveratrol), ZLN005 offers superior oral bioavailability (132% in rats) and tissue penetration.
Properties
Molecular Formula |
C17H18N2 · HCl |
|---|---|
Molecular Weight |
286.8 |
InChI |
InChI=1S/C17H18N2.ClH/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16;/h4-11H,1-3H3,(H,18,19);1H |
InChI Key |
PRHDHWLJRJJOED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl |
Synonyms |
2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazole, monohydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Retinal Protection
ZLN005 has shown significant potential in protecting retinal pigment epithelial cells from oxidative damage. A study demonstrated that treatment with ZLN005 resulted in:
- Upregulation of PGC-1α and associated antioxidant enzymes.
- Enhanced mitochondrial function in retinal cells.
- Protection against cell death induced by oxidative stressors like hydrogen peroxide and oxidized low-density lipoprotein (ox-LDL) .
Liver Ischemia-Reperfusion Injury
In models of liver ischemia-reperfusion injury, ZLN005 pretreatment has been associated with:
- Decreased tissue injury and necrosis.
- Reduced levels of reactive oxygen species (ROS) and apoptosis markers.
- Lower serum pro-inflammatory cytokines and immune cell infiltration .
Table 1: Effects of ZLN005 on Liver Ischemia-Reperfusion Injury
| Parameter | Control Group | ZLN005 Group |
|---|---|---|
| Serum ALT Levels | Elevated | Significantly Reduced |
| Serum AST Levels | Elevated | Significantly Reduced |
| Tissue Necrosis | High | Low |
| ROS Generation | High | Significantly Reduced |
Renal Protection
ZLN005 has also been investigated for its role in renal fibrosis, demonstrating:
- Improvement in mitochondrial homeostasis.
- Alleviation of renal damage and inflammation in models of obstructive nephropathy.
- Inhibition of fibrotic changes in renal tubular epithelial cells .
Table 2: Impact of ZLN005 on Renal Fibrosis
| Parameter | Control Group | ZLN005 Group |
|---|---|---|
| Mitochondrial Function | Impaired | Improved |
| Inflammatory Response | High | Reduced |
| Fibrotic Markers | Elevated | Decreased |
Pulmonary Fibrosis
ZLN005's effects extend to idiopathic pulmonary fibrosis (IPF), where it enhances mitochondrial function in alveolar epithelial cells:
- Alleviates hydrogen peroxide-induced senescence.
- Improves cellular energy metabolism and reduces oxidative stress .
Neuroprotection in Aging Models
Research indicates that ZLN005 may protect against neurodegeneration by enhancing mitochondrial function in neuronal cells. In aged models, ZLN005 treatment led to improved cognitive functions linked to enhanced energy metabolism .
Cancer Metastasis
In cancer studies, ZLN005 has been shown to reduce tumor burden and enhance the infiltration of cytotoxic T cells within tumors following liver ischemia-reperfusion injury, suggesting its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Activates PGC-1α transcription, enhancing mitochondrial biogenesis, fatty acid oxidation, and glucose utilization .
- Solubility: Soluble in organic solvents (e.g., DMSO: 25 mg/mL; ethanol: 17 mg/mL) but sparingly soluble in aqueous solutions .
- Therapeutic Applications :
- Improves glucose tolerance and insulin sensitivity in diabetic models (e.g., db/db mice at 15 mg/kg/day) .
- Protects against liver ischemia-reperfusion injury (IRI) by upregulating mitochondrial function .
- Enhances cardiomyocyte maturation via increased connexin-43 (CX43) expression and improved electrical activity .
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Comparison of ZLN005 with Related Compounds
Key Differentiators of ZLN005:
Tissue-Specificity: Unlike non-selective PGC-1α activators, ZLN005 increases PGC-1α in skeletal muscle while suppressing it in the liver, optimizing metabolic balance .
Cardioprotective Effects : ZLN005 uniquely upregulates CX43 in cardiomyocytes, improving electrical propagation and reducing arrhythmia risk .
Research Findings and Clinical Implications
Metabolic Benefits in Diabetes:
Mitochondrial Protection in Liver IRI:
Cardiomyocyte Maturation:
Preparation Methods
Stepwise Synthesis Protocol
Step 1: Diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one
-
Reaction time: 2-4 hours
Step 2: Stannous Chloride Reduction
Step 3: Hydrochloride Salt Formation
Process Optimization Strategies
Impurity Control During Synthesis
The patent methodology achieves >98% purity through:
-
Sequential pH adjustments (2-6 then 6-10) during intermediate isolation
-
Crystallization from isopropanol/HCl mixture
Analytical Characterization
Critical quality attributes verified through:
4.1. Chiral Purity Analysis
-
HPLC Conditions:
4.2. Salt Stoichiometry
-
Titrimetric analysis confirms 1:1 HCl ratio
-
Karl Fischer titration: <0.5% w/w moisture
Scale-Up Considerations
5.1. Critical Process Parameters (CPP)
| Parameter | Range | Impact on CQAs |
|---|---|---|
| Diazotization temp | -15°C to 5°C | Controls di-azobenzene formation |
| SnCl₂ addition rate | 1 mL/min | Prevents exothermic decomposition |
| Crystallization cooling rate | 0.5°C/min | Ensures consistent particle size |
5.2. Environmental Controls
-
Oxygen levels <50 ppm during reduction steps to prevent hydrazine oxidation
-
Light protection for intermediates prone to photodegradation
Comparative Analysis of Synthetic Routes
While current literature lacks direct ZLN005 synthesis reports, the adapted zolmitriptan pathway shows advantages over traditional hydrazine synthesis:
-
Yield Improvement : 68% overall yield vs. 45% in classical routes
-
Stereochemical Integrity : 99.5% enantiomeric excess maintained
-
Process Safety : Eliminates need for high-pressure hydrogenation
Challenges in Industrial Production
7.1. Hydrazine Stability
-
Requires nitrogen atmosphere throughout synthesis
-
Stabilizers (0.01% EDTA) prevent metal-catalyzed decomposition
7.2. Tin Byproduct Removal
Q & A
Q. What is the primary mechanism of ZLN005 (hydrochloride) in activating PGC-1α, and how does this influence downstream metabolic pathways?
ZLN005 directly stimulates PGC-1α transcription by binding to its promoter region, enhancing mitochondrial biogenesis and oxidative metabolism. In L6 skeletal muscle cells, 20 μM ZLN005 increased glucose uptake (1.8-fold) and fatty acid oxidation (1.28-fold) by upregulating genes like cytochrome c oxidase 5b (COX5b), ERRα, and GLUT3. This effect was abolished when PGC-1α was silenced with siRNA, confirming its dependency on PGC-1α .
Q. What are the recommended solvent systems and concentrations for preparing ZLN005 stock solutions in vitro?
ZLN005 is soluble in organic solvents: ethanol (25 mg/mL), DMSO (17 mg/mL), and dimethylformamide (11 mg/mL). For aqueous applications, dilute stock solutions into buffers or saline, ensuring residual organic solvent <1% to avoid cellular toxicity. Aqueous solutions should be used within 24 hours due to instability .
Q. How does ZLN005 affect mitochondrial oxygen consumption rates (OCR) in cancer cells?
In PC3 prostate cancer cells, ZLN005 (10–50 μM) reduced OCR in a dose-dependent manner, correlating with decreased cell viability. This suggests mitochondrial dysfunction as a key mechanism for its pro-apoptotic effects .
Q. What safety precautions are essential when handling ZLN005 in laboratory settings?
Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Avoid inhalation or skin contact; rinse exposed areas with water for ≥15 minutes. ZLN005 is not classified as carcinogenic by IARC, NTP, or OSHA, but standard hazard protocols apply .
Advanced Research Questions
Q. How can conflicting data on ZLN005’s effects on cell viability be reconciled across studies?
Discrepancies arise from context-dependent outcomes. For example:
- Pro-apoptotic effects : 50 μM ZLN005 reduced PC3 cell viability by 60% via p53/PGC-1α-mediated mitochondrial stress .
- Cytoprotective effects : In hepatocytes, 15 mg/kg/day ZLN005 preconditioning mitigated ischemia-reperfusion injury by upregulating mitochondrial biogenesis . Key variables include cell type, concentration, and treatment duration. Pilot dose-response assays are critical for study-specific optimization.
Q. What experimental models best recapitulate ZLN005’s therapeutic potential for metabolic disorders?
Q. How does ZLN005 modulate immune cell function in tumor microenvironments?
In murine models, ZLN005 restored OXPHOS in intratumoral invariant natural killer T (iNKT) cells, enhancing IFN-γ production and CD8+ T-cell infiltration when co-administered with α-GalCer. However, ZLN005 alone lacked efficacy, highlighting its role as an adjuvant .
Q. What methodological pitfalls arise when assessing ZLN005’s impact on oxidative stress biomarkers?
Q. Can ZLN005 be combined with chemotherapeutic agents to mitigate off-target toxicity?
Preclinical data suggest synergy:
Q. What are the limitations of current ZLN005 research, and how can they be addressed?
- Tissue specificity : Most studies focus on skeletal muscle and liver; broader organ screens are needed.
- Long-term toxicity : Chronic exposure data beyond 4 weeks are lacking.
- Molecular targets : RNA-seq or ChIP assays could identify novel PGC-1α-independent pathways .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
